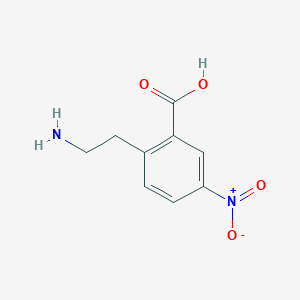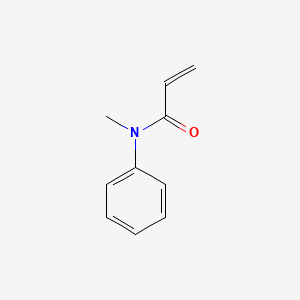
正甲基-正苯基丙-2-烯酰胺
描述
N-Methyl-n-phenylprop-2-enamide is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-methyl-N-phenylprop-2-enamide . The InChI representation isInChI=1S/C10H11NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 . The compound has a rotatable bond count of 2 . Physical and Chemical Properties Analysis
N-Methyl-n-phenylprop-2-enamide has a molecular weight of 161.20 g/mol . It has a XLogP3 value of 1.7 , indicating its lipophilicity. The compound has a topological polar surface area of 20.3 Ų , which can give an indication of its ability to permeate cell membranes.科学研究应用
药理学和精神活性作用
麦角酸二乙酰胺 (LSD) 是一种与正甲基-正苯基丙-2-烯酰胺结构类别相关的化合物,因其精神活性作用而被广泛研究。最初用于精神病学研究和实验性治疗,LSD 的复杂药理学和作用机制仍未完全了解。对于 LSD 在脑部研究和针对丛集性头痛和末期疾病等病症的实验性治疗的兴趣已经重新燃起,这突出了相关化合物的潜在治疗应用 (Passie 等人,2008)。
神经保护外科策略
在帕金森病 (PD) 中,已探索神经外科方法,包括深度脑刺激和神经营养因子给药,作为神经保护疗法。这些策略源自对神经毒性模型和临床试验的研究,旨在恢复退化的黑质纹状体系统。尽管动物模型的结果很有希望,但转化为成功的临床结果仍然是一个挑战。该研究领域强调了仔细计划的临床前研究和设计良好的临床试验的重要性,以区分神经保护和症状性作用 (Torres 等人,2017)。
环境研究
正在探索工程纳米材料,如 TiO2 和 ZnO 纳米粒子,在农业中的潜在应用。这些纳米粒子可以通过缓慢释放离子到作物中来提高作物产量和抗逆性。然而,大多数研究都是在受控的实验室条件下进行的,并且需要更多的田间研究来充分了解它们对植物生长和健康改善的实际影响。该研究突出了具有相似性质的化合物的潜在环境应用 (Šebesta 等人,2021)。
神经退行性疾病
探索帕金森病 (PD) 和阿尔茨海默病 (AD) 等神经退行性疾病的环境起源,已确定各种可能在疾病发展中发挥作用的化学暴露。例如,在生命早期接触特定的神经毒物可能会显着影响以后患 PD 或 AD 的风险。这一研究表明,遗传和环境因素之间的相互作用对于这些疾病的病因至关重要,这强调了识别和理解环境因素作用的重要性 (Landrigan 等人,2005)。
安全和危害
属性
IUPAC Name |
N-methyl-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXGMKHVTNJFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978365 | |
| Record name | N-Methyl-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6273-94-5 | |
| Record name | NSC35673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-phenylprop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
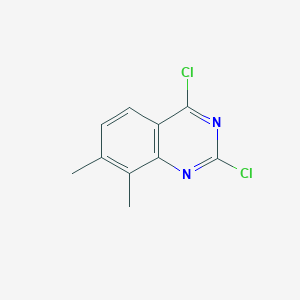

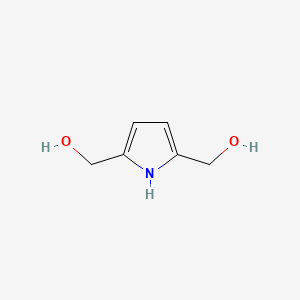
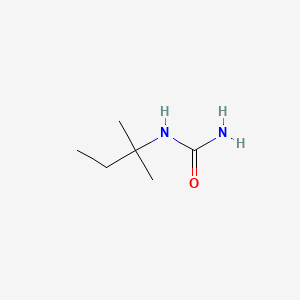
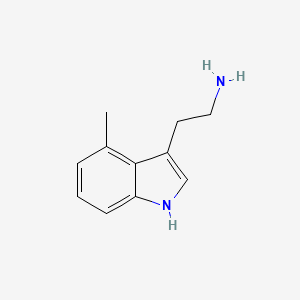
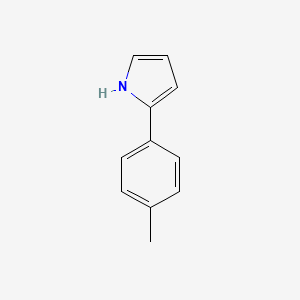
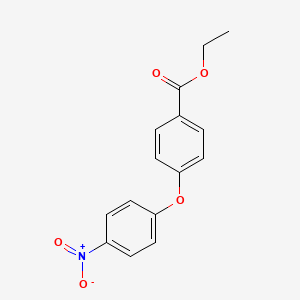
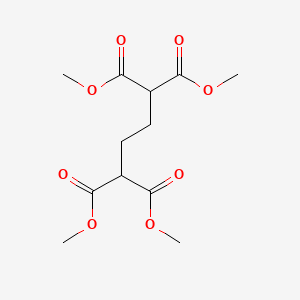

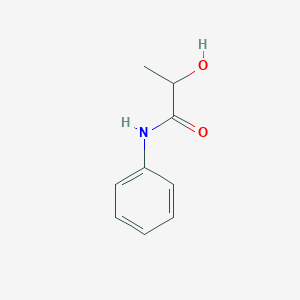
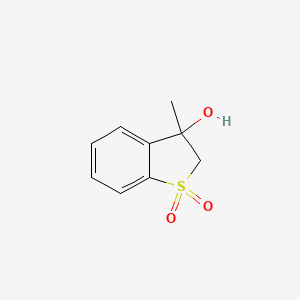
![5-Isoxazolecarboxamide, N-[4-(aminocarbonyl)phenyl]-3-methyl-](/img/structure/B3054941.png)

